molecular formula C8H7NO4S B13626046 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide CAS No. 89819-28-3

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide

Cat. No.: B13626046
CAS No.: 89819-28-3
M. Wt: 213.21 g/mol
InChI Key: KHSNQEZDAADQTE-UHFFFAOYSA-N
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Description

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide is an organic compound belonging to the benzofuran family Benzofurans are notable for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide typically involves the reaction of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted benzofuran derivatives .

Scientific Research Applications

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the target enzyme .

Comparison with Similar Compounds

  • 1-Oxo-1,3-dihydro-2-benzofuran-4-carbonitrile
  • 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
  • 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate

Comparison: 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological propertiesThe presence of the sulfonamide group makes it particularly interesting for medicinal chemistry research .

Properties

CAS No.

89819-28-3

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

1-oxo-3H-2-benzofuran-4-sulfonamide

InChI

InChI=1S/C8H7NO4S/c9-14(11,12)7-3-1-2-5-6(7)4-13-8(5)10/h1-3H,4H2,(H2,9,11,12)

InChI Key

KHSNQEZDAADQTE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2S(=O)(=O)N)C(=O)O1

Origin of Product

United States

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